7-Bromo-[1,2]thiazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-[1,2]thiazolo[4,5-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both thiazole and pyridine moieties in its structure makes it a versatile scaffold for the development of new drugs and bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2]thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in absolute ethanol at room temperature . This reaction proceeds through a cyclization process, forming the desired thiazolo[4,5-b]pyridine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-[1,2]thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alcohols, through nucleophilic aromatic substitution.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as triethylamine.
Cyclization: Reagents like hydrazonoyl halides and arylidenemalononitrile are used under conditions involving ethanol and triethylamine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 7-amino-[1,2]thiazolo[4,5-b]pyridine or 7-thio-[1,2]thiazolo[4,5-b]pyridine can be formed.
Cyclization Products: Products include various fused heterocyclic compounds with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The exact mechanism of action of 7-Bromo-[1,2]thiazolo[4,5-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, some derivatives have been shown to inhibit the aggregation of human platelets or act as antagonists for specific receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridine: Lacks the bromine atom but shares the core structure.
Thiazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with similar pharmacological potential.
Pyrano[2,3-d]thiazole: Contains a pyran ring fused to a thiazole ring, exhibiting different biological activities.
Uniqueness
7-Bromo-[1,2]thiazolo[4,5-b]pyridine is unique due to the presence of the bromine atom, which can be a site for further functionalization. This allows for the creation of a wide range of derivatives with diverse biological activities, making it a valuable scaffold in drug discovery and development.
Eigenschaften
Molekularformel |
C6H3BrN2S |
---|---|
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
7-bromo-[1,2]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrN2S/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H |
InChI-Schlüssel |
VBIKPIQSWKTYMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=NSC2=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.